(S)-Di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate is a synthetic compound recognized for its structural complexity and potential applications in various scientific fields. It is classified as a piperazine derivative, characterized by the presence of two tert-butyl groups and a cyanide functional group attached to the piperazine ring. The molecular formula for this compound is , with a molecular weight of approximately 311.38 g/mol .
This compound is typically synthesized in laboratory settings and is available from various chemical suppliers. Its synthesis and characterization are documented in scientific literature, which highlights its utility in organic synthesis and medicinal chemistry.
(S)-Di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate falls under the category of heterocyclic compounds, specifically piperazines, which are known for their diverse biological activities and applications in drug development.
The synthesis of (S)-Di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate can be accomplished through several methods, primarily involving the reaction of piperazine derivatives with tert-butyl dicarbonate and cyanide sources. A common synthetic route includes:
The reaction yields can vary based on reaction conditions including temperature, solvent choice, and concentration of reactants. Purification methods such as recrystallization or chromatography are often employed to isolate the product with high purity.
The molecular structure of (S)-Di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate features a piperazine ring substituted at positions 1 and 4 with dicarboxylate groups and at position 2 with a cyanide group. The tert-butyl groups provide steric hindrance that influences the compound's reactivity and solubility.
(S)-Di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate can participate in various chemical reactions including:
The reactivity of (S)-Di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate is influenced by its steric bulk and electronic properties imparted by the tert-butyl groups and cyanide functionality.
The mechanism of action for (S)-Di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate primarily involves its interaction with biological targets such as enzymes or receptors in pharmacological studies. The presence of the cyanide group may contribute to specific binding interactions that modulate biological activity.
Research indicates that similar compounds exhibit activity in areas such as anti-inflammatory responses or as potential precursors in drug synthesis . Further studies are needed to elucidate specific mechanisms involving this compound.
(S)-Di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate finds applications across several scientific domains:
(S)-Di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate (CAS: 1242267-80-6) is a chiral piperazine derivative classified as a N,N'-bis-protected amino acid equivalent in heterocyclic chemistry. Its molecular framework consists of three critical substructures: (1) a six-membered piperazine ring serving as the core heterocycle; (2) two tert-butyloxycarbonyl (Boc) groups protecting the nitrogen atoms at positions 1 and 4; and (3) a cyano (-C≡N) substituent at the stereogenic C2 position with defined S-configuration. The systematic IUPAC name—ditert-butyl (2S)-2-cyanopiperazine-1,4-dicarboxylate—encodes these structural features and stereochemistry according to organic nomenclature rules [3] [4].
The stereochemistry at C2 creates a chiral environment that influences molecular recognition, making it distinct from its non-chiral analog (CAS: 924964-23-8) and the R-enantiomer (CAS: 1242267-78-2). The Boc groups impart steric bulk and acid-labile protection, while the electron-withdrawing cyano group enables diverse downstream transformations. This molecular architecture is represented in the SMILES notation: CC(C)(C)OC(=O)N1CCN(C(C1)C#N)C(=O)OC(C)(C)C
, with the chiral center specified by the [S]
descriptor in stereospecific representations [3] [8].
CAS No.: 62968-45-0
CAS No.: 28164-57-0
CAS No.: 1910-41-4
CAS No.: 2524-31-4
CAS No.:
CAS No.: